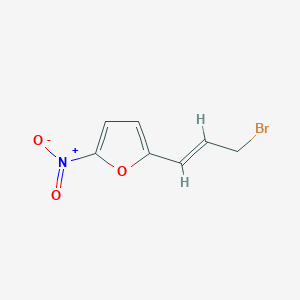

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran

CAS No.:

Cat. No.: VC17294705

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrNO3 |

|---|---|

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 2-[(E)-3-bromoprop-1-enyl]-5-nitrofuran |

| Standard InChI | InChI=1S/C7H6BrNO3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H,5H2/b2-1+ |

| Standard InChI Key | RLBDDMPDDZBJOO-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(OC(=C1)[N+](=O)[O-])/C=C/CBr |

| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C=CCBr |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran (C₇H₆BrNO₃) consists of a nitrofuran core modified with a 3-bromopropenyl group. The furan ring’s 2-position is substituted with a propenyl chain bearing a bromine atom at the terminal carbon, while the 5-position hosts a nitro group . This configuration introduces significant electronic effects due to the electron-withdrawing nitro group and the polarizable bromine atom, influencing reactivity and intermolecular interactions .

Physicochemical Properties

While direct measurements for this compound are sparse, analogs such as 2-(2-bromoprop-1-enyl)-5-nitrofuran (CAS MFCD00099043) provide a basis for estimation :

-

Molecular Weight: 232.03 g/mol

-

Exact Mass: 230.95 g/mol

-

LogP: Estimated ~2.1 (based on bromofuran analogs)

-

Solubility: Likely low in water due to hydrophobic bromine and nitro groups; soluble in organic solvents like dichloromethane or dimethyl sulfoxide .

The bromine atom enhances molecular polarizability, while the nitro group contributes to dipole-dipole interactions, affecting crystallization behavior and thermal stability .

Synthetic Pathways and Optimization

General Synthesis Strategies

Nitrofuran derivatives are typically synthesized via condensation or coupling reactions. For example, 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives are prepared by reacting 5-nitrofuran-2-carbaldehyde with acetophenones under acid catalysis . Similarly, brominated analogs may be synthesized through:

-

Aldol Condensation: Reacting 5-nitrofuran-2-carbaldehyde with brominated propanal derivatives in the presence of sulfuric acid .

-

Nucleophilic Substitution: Introducing bromine via halogen exchange reactions on preformed propenyl-furan intermediates .

A representative protocol involves refluxing 5-nitrofuran-2-carbaldehyde with 3-bromopropionaldehyde in acetic acid and sulfuric acid, yielding the target compound after 24 hours .

Challenges in Synthesis

-

Regioselectivity: Controlling the position of bromine substitution on the propenyl chain remains challenging, often requiring careful temperature modulation .

-

Stability Issues: The nitro group’s electron-withdrawing nature can destabilize intermediates, necessitating inert atmospheric conditions .

Applications in Medicinal Chemistry

Antitubercular Agents

The structural similarity to 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives suggests potential antitubercular activity. Compound 2 from PMC7400135, for example, achieves MICs of 0.031 mg/L against M. tuberculosis H37Rv, outperforming isoniazid by 25-fold . Modifications to the propenyl chain, such as bromination, may enhance membrane permeability and target binding .

Antifungal Candidates

Nitrofuran derivatives like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide exhibit antifungal activity against Candida spp. (MIC: 16–32 µg/mL) . The bromine atom in 2-(3-bromoprop-1-en-1-yl)-5-nitrofuran could similarly improve lipophilicity and fungal cell penetration.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the propenyl chain’s length and halogen substituents could optimize potency and reduce off-target effects. For example, replacing bromine with chlorine might alter electronic properties without compromising activity .

Formulation Development

Encapsulation in liposomes or polymeric nanoparticles could enhance the bioavailability of brominated nitrofurans, particularly for tuberculosis therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume